4-(4-Methyl-1,4-diazepan-1-yl)benzylamine
Overview
Description
4-(4-Methyl-1,4-diazepan-1-yl)benzylamine is a chemical compound with the molecular formula C13H21N3 It is characterized by the presence of a benzylamine group attached to a diazepane ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Substitution with Benzylamine: The benzylamine group is introduced through a nucleophilic substitution reaction, where the diazepane ring reacts with benzyl chloride or a similar benzylating agent.
Methylation: The final step involves the methylation of the diazepane ring, which can be achieved using methyl iodide or methyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,4-diazepan-1-yl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Benzyl chloride, methyl iodide; basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced amines and secondary amines.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
4-(4-Methyl-1,4-diazepan-1-yl)benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in neurochemistry and psychopharmacology.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar diazepane ring structure but with an acetic acid group instead of benzylamine.
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: Contains a benzonitrile group instead of benzylamine.
Uniqueness
4-(4-Methyl-1,4-diazepan-1-yl)benzylamine is unique due to its specific combination of a diazepane ring with a benzylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJZJZERXFNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594657 | |
Record name | 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448934-01-8 | |
Record name | 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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